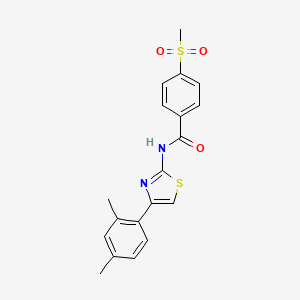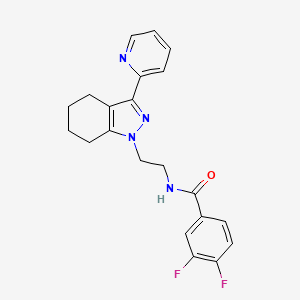
Fmoc-Abg(N3)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine (Fmoc-Abg(N3)-OH) is a modified amino acid derivative. It is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, an azido group (N3), and a benzylglycine moiety. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the azido group is a versatile functional group that can participate in various chemical reactions, including click chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine typically involves multiple steps:
Protection of the Amino Group: The amino group of benzylglycine is protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting benzylglycine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the Azido Group: The azido group is introduced by converting the benzyl group to a benzyl azide. This can be done by treating the benzyl group with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Purification: The final product, 9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine, is purified using techniques such as column chromatography to ensure high purity.
Industrial Production Methods
Industrial production of 9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine undergoes various chemical reactions, including:
Click Chemistry: The azido group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate are commonly used as catalysts in the presence of an alkyne.
Nucleophilic Substitution: Sodium azide and dimethylformamide (DMF) are used to introduce the azido group.
Reduction: Triphenylphosphine or lithium aluminum hydride are used as reducing agents.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Amines: Formed through the reduction of the azido group.
科学的研究の応用
9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine has diverse applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group during the assembly of peptides.
Bioconjugation: The azido group allows for the conjugation of peptides to various biomolecules through click chemistry, facilitating the study of protein-protein interactions and cellular processes.
Drug Delivery: The compound can be used to design peptide-based drug delivery systems, enhancing the stability and targeting of therapeutic agents.
Material Science: The self-assembly properties of Fmoc-modified amino acids can be exploited to create functional materials for applications in nanotechnology and tissue engineering.
作用機序
The mechanism of action of 9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine is primarily related to its functional groups:
Fmoc Group: Protects the amino group during peptide synthesis, preventing unwanted side reactions.
Azido Group: Participates in click chemistry reactions, enabling the conjugation of peptides to other molecules. The azido group can also be reduced to an amine, providing additional functionalization options.
類似化合物との比較
9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine can be compared to other Fmoc-protected amino acids and azido-modified compounds:
Fmoc-Glycine: Lacks the azido group, limiting its functionalization options compared to 9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine.
Fmoc-Lysine(N3)-OH: Another Fmoc-protected amino acid with an azido group, but with a different side chain structure, leading to different reactivity and applications.
Fmoc-Phenylalanine(N3)-OH: Similar to 9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine but with a phenylalanine backbone, offering different self-assembly and material properties.
特性
IUPAC Name |
2-[4-azidobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c22-24-23-11-5-6-12-25(13-20(26)27)21(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-14H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWAOXCPEFZRDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCCN=[N+]=[N-])CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride](/img/structure/B2404402.png)


![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)

![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)

![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)

![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)
![4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)
